molecular formula C22H26N2O6 B1595291 N-[(Benzyloxy)carbonyl]tyrosylvaline CAS No. 38972-89-3

N-[(Benzyloxy)carbonyl]tyrosylvaline

Cat. No.: B1595291
CAS No.: 38972-89-3
M. Wt: 414.5 g/mol
InChI Key: UQGCYZMRZVUJAC-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]tyrosylvaline is a synthetic dipeptide composed of tyrosine and valine, with a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of tyrosine. This compound is often used in peptide synthesis and serves as a model compound in various biochemical studies due to its stability and well-defined structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]tyrosylvaline typically involves the following steps:

    Protection of Tyrosine: The amino group of tyrosine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms N-[(Benzyloxy)carbonyl]tyrosine.

    Coupling with Valine: The protected tyrosine is then coupled with valine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: N-[(Benzyloxy)carbonyl]tyrosylvaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(Benzyloxy)carbonyl]tyrosylvaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]tyrosylvaline involves its interaction with enzymes and receptors in biological systems. The benzyloxycarbonyl group protects the amino group of tyrosine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in enzymatic reactions, such as proteolysis, where proteases cleave the peptide bond between tyrosine and valine .

Comparison with Similar Compounds

N-[(Benzyloxy)carbonyl]tyrosylvaline can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of tyrosine and valine, which imparts distinct physicochemical properties and biological activities. The presence of the benzyloxycarbonyl protecting group enhances its stability and makes it a valuable tool in peptide synthesis and biochemical research .

Properties

IUPAC Name

2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-14(2)19(21(27)28)24-20(26)18(12-15-8-10-17(25)11-9-15)23-22(29)30-13-16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,29)(H,24,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGCYZMRZVUJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318678
Record name N-[(Benzyloxy)carbonyl]tyrosylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38972-89-3
Record name NSC333770
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]tyrosylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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